1,4-dimethyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzene-1,4-dicarboxylate
Description
This compound features a benzene-1,4-dicarboxylate core substituted with a 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido group. Its structural complexity implies applications in pharmaceuticals or materials science, particularly as a linker in metal-organic frameworks (MOFs) due to the benzene-dicarboxylate backbone .
Properties
IUPAC Name |
dimethyl 2-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-28(2)15-20-6-5-7-23(24(20)36-28)35-16-17-8-10-18(11-9-17)25(30)29-22-14-19(26(31)33-3)12-13-21(22)27(32)34-4/h5-14H,15-16H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCAFAUZBDCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzene-1,4-dicarboxylate typically involves several key steps, each requiring precise reaction conditions One common route includes the esterification of benzene-1,4-dicarboxylic acid with 1,4-dimethylbenzene under acidic conditions, followed by a series of functional group transformations
Industrial Production Methods
Industrial-scale production of this compound leverages catalytic processes to enhance efficiency and yield. Key steps often involve the use of advanced catalysts, such as metal-organic frameworks (MOFs) or zeolites, which facilitate the reaction under milder conditions while reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzene-1,4-dicarboxylate can undergo a variety of reactions:
Oxidation: : Reaction with oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: : Hydrogenation using catalysts like palladium on carbon can reduce specific functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Reagents such as sodium hydride (a strong base) and bromine (for halogenation reactions) are commonly employed. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The products of these reactions vary widely depending on the specific reagents and conditions used, but common products include different substituted aromatic compounds and various esters and ethers.
Scientific Research Applications
1,4-dimethyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzene-1,4-dicarboxylate finds applications in several scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: : Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: : Explored for its pharmacological properties and potential therapeutic applications.
Industry: : Applied in the manufacturing of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, typically through binding to enzymes or receptors. This interaction often triggers a cascade of biochemical events that can modulate various cellular pathways. Its effects are highly dependent on the nature of the target and the context in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous benzene-dicarboxylate derivatives are highlighted below:
Structural and Functional Differences
Substituent Groups :
- The target compound’s benzofuran-amide substituent introduces steric bulk and electronic effects distinct from simpler esters (e.g., 1,4-dimethyl 2-(4-bromophenyl)butanedioate, which has a bromophenyl group) .
- Compared to sulfonated analogs (e.g., 1,4-dimethyl 2-sulfo-1,4-benzenedicarboxylate), the benzofuran-amide group may reduce hydrophilicity but enhance binding affinity in biological systems .
- Hydrogen Bonding and Reactivity: The amide linkage in the target compound enables hydrogen bonding, unlike ester-based derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) . This could improve stability in polar solvents or biological environments.
Physical and Chemical Properties
- Melting Point and Stability: While the target compound’s melting point is unspecified, analogs like diethyl 8-cyano... exhibit high melting points (~243–245°C) due to crystalline packing . The benzofuran group may further increase thermal stability.
Spectroscopic Profiles :
Comparative Data Table
Research Findings and Implications
- Structural Analysis : NMR and IR data for analogous compounds suggest the target’s benzofuran-amide group would produce distinct spectral profiles, aiding in characterization.
- Material Performance : Bulky substituents in MOF linkers correlate with reduced hydrogen sorption , implying the target compound may prioritize stability over gas storage.
- Bioactivity Potential: Benzofuran derivatives’ known bioactivity positions this compound as a candidate for antimicrobial or anticancer studies, though empirical validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
